N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide
Description
N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a dimethylamino group at the 6-position, a pyridine ring at the 4-position, and a pyrrolidine ring attached to a carboxamide group
Properties
IUPAC Name |
N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-21(2)15-9-14(18-11-19-15)20-16(23)22-8-4-6-13(22)12-5-3-7-17-10-12/h3,5,7,9-11,13H,4,6,8H2,1-2H3,(H,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDAVPNKBLRZBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)NC(=O)N2CCCC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as sodium hydroxide or ethoxide and solvents like ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine and pyridine derivatives .
Scientific Research Applications
N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds like 2,4,6-trisubstituted pyrimidines and pyrimidine-based drugs such as imatinib and dasatinib.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Pyrrolidine Derivatives: Compounds like pyrrolidine dithiocarbamate and proline.
Uniqueness
N-[6-(dimethylamino)pyrimidin-4-yl]-2-pyridin-3-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
